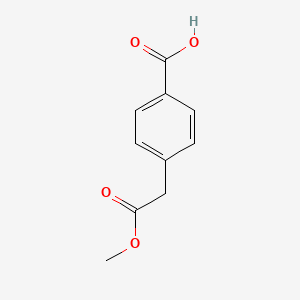

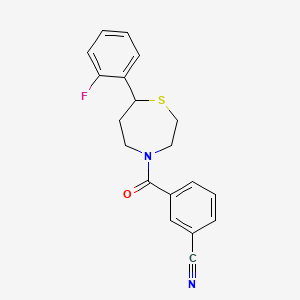

![molecular formula C20H23N3O6S2 B2517119 1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946370-26-9](/img/structure/B2517119.png)

1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps, starting from basic building blocks to the final heterocyclic compounds. For instance, the synthesis of related 1,3,4-oxadiazole bearing compounds begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired oxadiazole derivatives . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives starts with the reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to a series of intermediates before obtaining the target compounds . These synthetic routes typically involve the use of weak bases and polar aprotic solvents under basic conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is often in a chair conformation, and a sulfonyl group attached to an aromatic ring, as seen in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . The geometry around the sulfur atom typically resembles a tetrahedral arrangement. The presence of the 1,3,4-oxadiazole moiety is a common feature in these molecules, contributing to their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and include condensation, oxidation, reduction, and substitution reactions. For example, the resolution of stereoisomers of related compounds involves diastereomeric carbamates and an oxidation-reduction sequence . The formation of the 1,3,4-oxadiazole ring is a key step in the synthesis of these molecules, which is achieved through the reaction of hydrazides with carboxylic acids or esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the piperidine ring and the sulfonyl group affects the solubility and reactivity of these molecules. The crystal structure analysis provides insights into the conformation and geometry of the molecules, which can influence their interaction with biological targets . The spectroscopic data, including 1H-NMR, IR, and mass spectral data, are crucial for elucidating the structures of the synthesized compounds .

Biological Activity

Although not directly related to the compound in the command prompt, the biological activities of similar compounds have been studied. For example, some derivatives exhibit hypotensive effects through alpha-blocking actions , while others have been screened for antibacterial activity and enzyme inhibition against acetylcholinesterase, which is relevant for Alzheimer’s disease treatment . Additionally, some compounds have been evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies have been conducted to understand their interaction with the enzyme .

特性

IUPAC Name |

5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-26-15-11-14(12-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-8-23(9-7-13)31(24,25)17-5-4-10-30-17/h4-5,10-13H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYVKFLOOCYBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

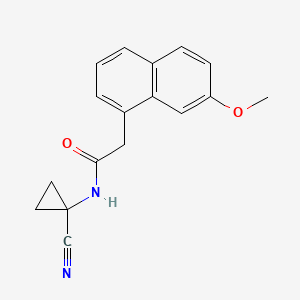

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

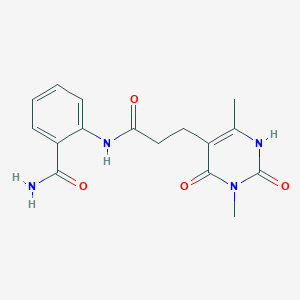

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)